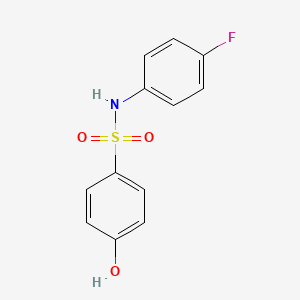

N-(4-fluorophenyl)-4-hydroxybenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-fluorophenyl)-4-hydroxybenzene-1-sulfonamide, also known as 4-F-Phenyl-1-sulfonamide, is a synthetic compound that has been used in a variety of scientific research applications. This compound is a white, crystalline solid that has a melting point of approximately 160°C. It is soluble in water, methanol, and other organic solvents. This compound has been used in a variety of scientific research applications, including as an inhibitor in biochemical and physiological studies, as well as in laboratory experiments.

Aplicaciones Científicas De Investigación

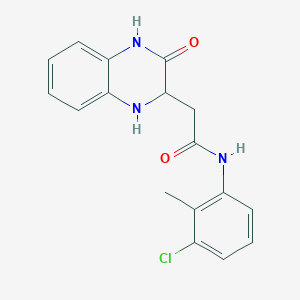

Use in Boronic Acid Derivatives

“N-(4-Fluorophenyl)-4-hydroxybenzene-1-sulfonamide” is used in the synthesis of boronic acid derivatives. It is a key component in the formation of “(4- (N- (4-Fluorophenyl)sulphamoyl)phenyl)boronic acid” and "4- [N- (4-Fluorophenyl)sulphamoyl]benzeneboronic acid" . These compounds have various applications in organic synthesis and medicinal chemistry.

Antibacterial and Antifungal Activities

This compound has been used in the synthesis of “N’‘,N’‘’-bis[(E)-(4-fluorophenyl)methylidene] thiocarbonohydrazide”, a new symmetric derivative of thiocarbohydrazide . This derivative has been tested for antibacterial activity against Staphylococcus aureus and Escherichia coli, and antifungal activity against Aspergillus niger and Rhizopus sps . It has shown to be biologically active in very low concentrations .

Use in Phthalocyanine Derivatives

“N-(4-Fluorophenyl)-4-hydroxybenzene-1-sulfonamide” is also used in the preparation of novel phthalocyanine with four bis (4-fluorophenyl)-methoxy units on the periphery . Phthalocyanines are a class of compounds that have applications in various fields such as photodynamic therapy, dye-sensitized solar cells, and organic light-emitting diodes .

Mecanismo De Acción

Target of Action

The primary target of N-(4-fluorophenyl)-4-hydroxybenzene-1-sulfonamide is Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in ATP production.

Mode of Action

N-(4-fluorophenyl)-4-hydroxybenzene-1-sulfonamide acts as an inhibitor of SDH . It binds to the ubiquinone-binding region of SDH, primarily through hydrogen bonds, carbon hydrogen bonds, π-alkyl, amide-π stacking, F–N, and F–H interactions . This binding inhibits the normal function of SDH, leading to changes in cellular energy production.

Biochemical Pathways

The inhibition of SDH disrupts the citric acid cycle and the electron transport chain, two key biochemical pathways involved in cellular respiration . This disruption can lead to a decrease in ATP production and an increase in reactive oxygen species, potentially leading to cell death .

Pharmacokinetics

In silico predictions suggest that certain derivatives of this compound have good adme properties . These properties can affect the bioavailability of the compound, influencing its ability to reach its target and exert its effects.

Result of Action

The inhibition of SDH by N-(4-fluorophenyl)-4-hydroxybenzene-1-sulfonamide can lead to changes in cellular energy production and an increase in reactive oxygen species . These changes can potentially lead to cell death, providing a basis for the compound’s potential use as an antifungal agent .

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-4-hydroxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3S/c13-9-1-3-10(4-2-9)14-18(16,17)12-7-5-11(15)6-8-12/h1-8,14-15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFWLTCRDSBBNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-4-hydroxybenzene-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-2,4-dioxo-7-phenyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6142802.png)

![3-amino-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B6142830.png)

![3-(3,4-dimethoxyphenyl)-3-[4-(acetamidomethyl)benzenesulfonamido]propanoic acid](/img/structure/B6142832.png)

![methyl[3-(propan-2-yloxy)propyl]amine](/img/structure/B6142837.png)

![3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B6142846.png)

![1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B6142853.png)